molecular formula C11H6Cl4O2 B1208242 2-Dichloromethylene-3a,7a-dichloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,3-dione CAS No. 55739-78-1

2-Dichloromethylene-3a,7a-dichloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,3-dione

Cat. No. B1208242
CAS RN: 55739-78-1
M. Wt: 312 g/mol
InChI Key: RYXGAWJESREXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide Elongation Factor 2 catalyzes the translocation of peptidyl-tRNA from the A site to the P site of eukaryotic ribosomes by a process linked to the hydrolysis of GTP to GDP.

Scientific Research Applications

Chemical Transformations and Reactions

  • Conversion to Indanones : A study demonstrated that reactions of compounds structurally related to 2-Dichloromethylene-3a,7a-dichloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,3-dione with Fe(CO)5 result in the formation of indanones. These reactions are significant in the field of organic chemistry for synthesizing specific cyclic compounds (Luh, Lai, & Tam, 1980).

Biomedical Applications

  • Anticancer and Antimicrobial Activities : Novel derivatives containing the structure of 2-Dichloromethylene-3a,7a-dichloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,3-dione have been synthesized and investigated for their anticancer activity against C6 gliocarcinoma cells and antimicrobial activity against human pathogens. These compounds have shown promising results in biomedical research (Kocyigit et al., 2017).

Environmental and Toxicological Studies

  • Analysis in Environmental Samples : The compound and its derivatives have been identified in various environmental samples, such as in technical grade chlordane. Understanding the presence and behavior of such compounds in the environment is crucial for assessing their impact on ecosystems (Miyazaki, Yamagishi, & Matsumoto, 1985).

Chemistry of Related Compounds

  • Unique Chemistry with Other Reagents : The unique chemical reactions of derivatives of 2-Dichloromethylene-3a,7a-dichloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,3-dione with different reagents such as thiourea have been studied, providing insights into novel chemical pathways and potential applications (Talsi & Yurpalov, 2020).

properties

CAS RN

55739-78-1

Product Name

2-Dichloromethylene-3a,7a-dichloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,3-dione

Molecular Formula

C11H6Cl4O2

Molecular Weight

312 g/mol

IUPAC Name

2,6-dichloro-4-(dichloromethylidene)tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C11H6Cl4O2/c12-9(13)6-7(16)10(14)4-1-2-5(3-4)11(10,15)8(6)17/h1-2,4-5H,3H2

InChI Key

RYXGAWJESREXQK-UHFFFAOYSA-N

SMILES

C1C2C=CC1C3(C2(C(=O)C(=C(Cl)Cl)C3=O)Cl)Cl

Canonical SMILES

C1C2C=CC1C3(C2(C(=O)C(=C(Cl)Cl)C3=O)Cl)Cl

synonyms

Cytoplasmic Elongation Factor 2
EF 2
EF-2
Elongation Factor 2
NSP 100
NSP100
Peptide Elongation Factor 2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Dichloromethylene-3a,7a-dichloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,3-dione
Reactant of Route 2
2-Dichloromethylene-3a,7a-dichloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,3-dione
Reactant of Route 3
2-Dichloromethylene-3a,7a-dichloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,3-dione
Reactant of Route 4
2-Dichloromethylene-3a,7a-dichloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,3-dione
Reactant of Route 5
2-Dichloromethylene-3a,7a-dichloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,3-dione
Reactant of Route 6
2-Dichloromethylene-3a,7a-dichloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,3-dione

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